molecular formula C11H4F6IN B12547116 Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- CAS No. 150785-69-6

Quinoline, 4-iodo-2,8-bis(trifluoromethyl)-

Cat. No.: B12547116
CAS No.: 150785-69-6
M. Wt: 391.05 g/mol
InChI Key: VYDDLPWOPOLPPR-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

Molecular Architecture

The compound’s molecular formula is $$ \text{C}{11}\text{H}{4}\text{F}_{6}\text{IN} $$, with a molecular weight of 391.05 g/mol. Its structure consists of a quinoline core—a bicyclic system comprising a benzene ring fused to a pyridine ring—substituted at positions 2, 4, and 8. The substituents are as follows:

  • Position 2 : A trifluoromethyl ($$ \text{CF}_3 $$) group.
  • Position 4 : An iodine atom.
  • Position 8 : A second trifluoromethyl group.

The nitrogen atom in the pyridine ring occupies position 1, with subsequent positions numbered clockwise around the fused ring system.

Table 1: Key Structural and Nomenclative Data
Property Value Source
IUPAC Name 4-iodo-2,8-bis(trifluoromethyl)quinoline
CAS Registry Number 150785-69-6
Molecular Formula $$ \text{C}{11}\text{H}{4}\text{F}_{6}\text{IN} $$
SMILES Notation C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2I)C(F)(F)F

Nomenclature Rationale

The systematic name follows IUPAC rules for polycyclic compounds:

  • Parent structure : Quinoline (benzopyridine).
  • Substituents :
    • Trifluoromethyl groups at positions 2 and 8.
    • Iodine at position 4.
  • Prefix order : Substituents are listed alphabetically, with locants placed to achieve the lowest possible numbering sequence.

The presence of electron-withdrawing trifluoromethyl groups and the iodine atom creates a polarized electron distribution, influencing reactivity and potential applications in cross-coupling reactions.

Historical Context in Heterocyclic Chemistry

Evolution of Quinoline Derivatives

Quinoline, first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, became a cornerstone of heterocyclic chemistry due to its presence in natural alkaloids like quinine. Early synthetic methods, such as the Skraup reaction (1880), enabled the preparation of quinoline derivatives by condensing aniline with glycerol under acidic conditions. However, the introduction of halogen and fluorinated substituents emerged later, driven by the demand for compounds with tailored electronic properties.

Fluorinated and Halogenated Modifications

The incorporation of trifluoromethyl groups into quinoline frameworks gained prominence in the late 20th century, primarily due to:

  • Enhanced metabolic stability : Fluorine’s electronegativity and small atomic radius improve resistance to oxidative degradation.
  • Lipophilicity modulation : Trifluoromethyl groups increase solubility in nonpolar media, aiding drug design.

Iodine, a heavy halogen, is often introduced to enable further functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings). The synthesis of 4-iodo-2,8-bis(trifluoromethyl)quinoline likely involves iodination of a pre-functionalized quinoline precursor, such as 2,8-bis(trifluoromethyl)quinoline, using iodine or iodonium salts under controlled conditions.

Table 2: Historical Milestones in Quinoline Chemistry
Year Development Significance
1834 Isolation of quinoline from coal tar Established quinoline as a key heterocycle
1880 Skraup reaction developed Enabled scalable synthesis of quinolines
1960s Fluorinated quinolines explored Pioneered applications in agrochemicals
2000s Halogenated derivatives synthesized Expanded utility in medicinal chemistry

Modern Relevance

4-Iodo-2,8-bis(trifluoromethyl)quinoline exemplifies the convergence of traditional heterocyclic chemistry and modern synthetic strategies. Its structure aligns with contemporary interests in:

  • Catalytic cross-coupling : The iodine atom serves as a versatile handle for forming carbon-carbon or carbon-heteroatom bonds.
  • Materials science : Fluorinated aromatics are prized for their thermal stability and dielectric properties.

Properties

CAS No.

150785-69-6

Molecular Formula

C11H4F6IN

Molecular Weight

391.05 g/mol

IUPAC Name

4-iodo-2,8-bis(trifluoromethyl)quinoline

InChI

InChI=1S/C11H4F6IN/c12-10(13,14)6-3-1-2-5-7(18)4-8(11(15,16)17)19-9(5)6/h1-4H

InChI Key

VYDDLPWOPOLPPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2I)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Iodination with Hydroiodic Acid

The most straightforward method involves substituting the 4-chloro group in 4-chloro-2,8-bis(trifluoromethyl)quinoline with iodine. Reaction with hydroiodic acid (47%) at 130°C for 5 hours achieves 85–90% yield. The mechanism proceeds via an SNAr pathway, facilitated by the electron-withdrawing trifluoromethyl groups:

$$
\text{4-Cl-Quinoline} + \text{HI} \xrightarrow{130^\circ \text{C}} \text{4-I-Quinoline} + \text{HCl}
$$

Advantages : High regioselectivity; no metal catalysts required.
Limitations : Corrosive reagents; long reaction time.

Sodium Iodide in Acetonitrile

A milder alternative uses NaI in refluxing acetonitrile (120°C, 24 hours), yielding 78–82%. Polar aprotic solvents enhance iodide nucleophilicity, while the trifluoromethyl groups stabilize the transition state.

One-Pot Synthesis from Haloquinoline Precursors

Condensation-Oxidation Sequence

A patented one-pot method condenses 4-haloquinoline (X = Cl, Br) with α-picolyl derivatives (e.g., 2-pyridylacetonitrile) in tetrahydrofuran (THF) using NaOH and benzyltriethylammonium chloride (3 mol%) at 45–60°C. Subsequent in situ oxidation with H₂O₂ or tert-butyl hydroperoxide converts the intermediate acetonitrile (5) to the ketone (1), eliminating isolation steps (Fig. 1).

Reaction Conditions :

  • Temperature: 45–60°C
  • Solvent: THF/H₂O
  • Yield: 92–93%

Mechanistic Insight :

  • Nucleophilic attack by 2-pyridylacetonitrile on 4-haloquinoline forms α,β-unsaturated nitrile (5f).
  • Oxidation with peroxide generates epoxy intermediate (5h), which rearranges to ketone (1) via cyanohydrin elimination.

Multi-Step Synthesis from Substituted Anilines

Cyclization-Tosylation-Iodination

This three-step approach starts with 2-trifluoromethylaniline:

  • Cyclization : React with ethyltrifluoroacetoacetate in polyphosphoric acid (PPA) at 150°C to form 4-hydroxy-2,8-bis(trifluoromethyl)quinoline.
  • Tosylation : Treat with p-toluenesulfonyl chloride in acetone/NaOH to yield 4-tosyloxyquinoline.
  • Iodination : Substitute tosyl group with iodine using Cu(OTf)₂ and red phosphorus in glacial acetic acid (70–75% overall yield).

Key Data :

Step Conditions Yield (%)
Cyclization PPA, 150°C, 3h 88
Tosylation TsCl, acetone, 0°C 95
Iodination Cu(OTf)₂, I₂, 10°C, 3h 82

Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

While less common, palladium-catalyzed coupling of 4-iodoquinoline with trifluoromethylboronic esters enables late-stage introduction of CF₃ groups. Using Pd(PPh₃)₄ and K₂CO₃ in DMF at 85°C achieves 65–70% yield. However, this method is hindered by competing side reactions from electron-deficient quinoline substrates.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield (%) Scalability Hazardous Reagents
Halogen Exchange (HI) 85–90 Moderate HI (corrosive)
One-Pot Synthesis 92–93 High H₂O₂ (oxidizer)
Multi-Step Synthesis 70–75 Low Cu(OTf)₂ (toxic)

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and strong nucleophiles for substitution reactions. Reaction conditions often involve the use of organic solvents and controlled temperatures to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted quinolines, while nucleophilic substitution can introduce different functional groups into the quinoline ring .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

4-Chloro-2,8-bis(trifluoromethyl)quinoline (136)

This intermediate serves as a precursor for synthesizing 4-iodo and other derivatives. The chlorine atom at position 4 facilitates nucleophilic substitution reactions with amines, yielding antimalarial and antimycobacterial agents. However, the 4-iodo derivative may exhibit slower reaction kinetics in such substitutions due to iodine’s weaker leaving-group ability compared to chlorine .

4-Bromo-2,8-bis(trifluoromethyl)quinoline

CAS 35853-45-3 () shares structural similarities but differs in halogen size and electronic effects. Bromine’s intermediate electronegativity and reactivity between Cl and I may influence biological activity. For example, brominated analogs are pivotal in synthesizing mefloquine precursors via lithiation and carboxylation .

Table 1: Comparison of Halogen-Substituted Derivatives

Property 4-Cl Derivative (136) 4-Br Derivative 4-Iodo Derivative
Electronegativity (X) 3.16 (Cl) 2.96 (Br) 2.66 (I)
Synthesis Yield* 98% 63% (from 7b) ~42–88% (similar routes)
Reactivity in SNAr High Moderate Low

*Yields vary based on reaction conditions.

Functional Group Modifications

4-Amino-2,8-bis(trifluoromethyl)quinoline Derivatives

Replacing iodine with amino groups (e.g., tert-butylamino, piperidino) enhances antimycobacterial activity. For instance, compound 1 (MIC = 3.13 µg/mL against M. tuberculosis) demonstrates efficacy comparable to first-line drugs . The amino group’s electron-donating nature increases solubility and target engagement compared to the electron-withdrawing iodine .

4-Vinyl-2,8-bis(trifluoromethyl)quinoline

CAS 1031928-53-6 () introduces a vinyl group, enabling conjugation or polymerization.

Substituent Electronic and Steric Effects

SF₅ vs. CF₃ Substitutions

Replacing one CF₃ group with pentafluorosulfanyl (SF₅) in analogs like 4-methyl-8-SF₅-2-CF₃-quinoline increases steric crowding around the quinoline nitrogen and reduces benzene ring electron density (electrostatic charge: −0.64 vs. −0.66 for CF₃). This alters binding interactions in antimalarial applications .

Mefloquine [(R,S)-α-2-piperidinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol]

Mefloquine, a clinical antimalarial, features a methanol-piperidinyl group at position 4. Unlike the 4-iodo derivative, mefloquine’s hydroxyl group enhances hydrogen bonding with targets, contributing to its long half-life (17–18.6 hr in plasma/erythrocytes) and high erythrocyte concentration (5× plasma levels) .

Pharmacokinetic Considerations

Mefloquine’s fecal excretion (75% of dose) and tissue deposition (liver, kidneys) suggest similar pathways for halogenated quinolines, though iodine’s larger size could delay clearance .

Biological Activity

Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- is a specialized heterocyclic compound that belongs to the quinoline family, known for its diverse biological activities. This compound features an iodine atom and two trifluoromethyl groups attached to the quinoline ring, which significantly enhances its lipophilicity and stability. The molecular formula of this compound is C12H6F6N, with a molecular weight of 391.05 g/mol. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry.

Structural Characteristics

The unique structure of Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- contributes to its biological activity. The trifluoromethyl groups increase the compound's lipophilicity, allowing for better membrane permeability and interaction with biological targets. The presence of iodine is also significant as it has been shown to enhance antimicrobial properties and influence the pharmacological profile of quinoline derivatives.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing iodine exhibit enhanced antimicrobial effects against various pathogens. For instance, studies have shown that iodo-quinoline derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae . The minimum inhibitory concentration (MIC) values for these compounds often demonstrate superior efficacy compared to non-iodinated analogs.

Compound NameMIC (µg/mL)Target Organism
4-Iodo-2,8-bis(trifluoromethyl)-quinoline0.5S. aureus
4-Iodoquinoline1.0K. pneumoniae
4-Bromo-2,8-bis(trifluoromethyl)-quinoline1.5C. parapsilosis

Antiviral Activity

Recent studies have highlighted the potential of quinoline derivatives in antiviral applications, particularly against the Zika virus (ZIKV). A series of 2,8-bis(trifluoromethyl)quinoline analogs were synthesized and evaluated for their ability to inhibit ZIKV replication in vitro. Compounds from this series exhibited mean EC50 values as low as 0.8 μM, indicating a potency five times greater than that of mefloquine, a well-known antimalarial drug . This suggests that quinoline derivatives could be promising candidates for developing novel antiviral agents.

Anticancer Activity

Quinoline derivatives have also shown anticancer properties in various studies. For example, certain trifluoromethyl-substituted quinolines were identified as potent growth inhibitors in zebrafish embryo models . These compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential use in cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory effects of quinoline derivatives have been investigated through their ability to inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells. Some derivatives exhibited significant inhibition comparable to established anti-inflammatory drugs . This highlights the versatility of quinoline compounds in addressing multiple therapeutic areas.

Case Studies and Research Findings

Several case studies have documented the biological activities of quinoline derivatives:

  • Antimicrobial Efficacy : A study focused on the synthesis of iodo-quinoline derivatives revealed their enhanced antimicrobial activity compared to traditional quinolones . The study utilized a microdilution method to determine MIC values across various bacterial strains.
  • Zika Virus Inhibition : Research conducted on new 2,8-bis(trifluoromethyl)quinoline analogs demonstrated their ability to inhibit ZIKV replication effectively . This study involved both in vitro assays and structure-activity relationship (SAR) analyses to identify key structural features contributing to antiviral potency.
  • Anticancer Properties : Investigations into trifluoromethyl-substituted quinolines showed promising results in inhibiting tumor growth in zebrafish models . These findings support further exploration into their mechanisms of action and potential clinical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-iodo-2,8-bis(trifluoromethyl)quinoline, and how are intermediates characterized?

  • Methodology : The synthesis typically starts with halogenation of 2,8-bis(trifluoromethyl)quinoline derivatives. For example, 4-chloro intermediates (e.g., 4-chloro-2,8-bis(trifluoromethyl)quinoline) are reacted with iodinating agents under controlled conditions. Key steps include heating in polar aprotic solvents (e.g., N-methylpyrrolidone) with excess iodine or iodide salts. Purification involves cooling to induce crystallization, followed by filtration and washing. Structural confirmation is achieved via 1H^1H NMR (e.g., characteristic shifts for iodine substituents at ~8.5–9.0 ppm) and mass spectrometry .

Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the structure of 4-iodo-2,8-bis(trifluoromethyl)quinoline derivatives?

  • Methodology : 1H^1H NMR analysis focuses on aromatic proton environments. The iodine substituent at position 4 deshields adjacent protons, causing distinct splitting patterns (e.g., doublets or triplets). Trifluoromethyl groups (-CF3_3) are confirmed via 19F^{19}F NMR (resonances near -60 ppm). Coupling constants and integration ratios validate substitution patterns .

Q. What in vitro assays are used to evaluate the antimycobacterial activity of 4-iodo-2,8-bis(trifluoromethyl)quinoline derivatives?

  • Methodology : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis H37Rv are standard. Compounds are serially diluted in Middlebrook 7H9 broth, inoculated with bacterial cultures, and incubated for 7–14 days. Activity is compared to reference drugs (e.g., isoniazid). Data interpretation includes assessing MIC values ≤1 µg/mL as potent .

Advanced Research Questions

Q. How can contradictory MIC values across studies for structurally similar quinoline derivatives be resolved?

  • Methodology : Variability arises from differences in bacterial strains, assay conditions (e.g., media composition), and compound solubility. To address discrepancies:

  • Standardize protocols using CLSI guidelines.
  • Perform dose-response curves with internal controls.
  • Use liquid chromatography-mass spectrometry (LC-MS) to verify compound stability during assays.
  • Cross-validate results with genetic knockouts (e.g., efflux pump-deficient strains) .

Q. What computational strategies are employed to predict the binding mode of 4-iodo-2,8-bis(trifluoromethyl)quinoline to mycobacterial targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with enzymes like enoyl-acyl carrier protein reductase (InhA). The iodine atom’s polarizability and -CF3_3 hydrophobicity are parameterized using density functional theory (DFT). Binding free energy calculations (MM-PBSA) prioritize high-affinity candidates .

Q. What challenges arise in crystallographic refinement of 4-iodo-2,8-bis(trifluoromethyl)quinoline derivatives, and how are they addressed?

  • Methodology : Heavy atoms (iodine, fluorine) cause strong X-ray absorption, requiring synchrotron radiation or long exposure times. Anisotropic displacement parameters are refined using SHELXL. For disordered -CF3_3 groups, restraints (e.g., SIMU, DELU) stabilize refinement. ORTEP-3 visualizes thermal ellipsoids to validate geometry .

Methodological Considerations Table

Aspect Key Techniques References
Synthesis Halogenation, solvent optimization
Structural Analysis NMR, X-ray crystallography (SHELX/ORTEP-3)
Bioactivity Testing MIC assays, LC-MS stability validation
Computational Modeling Docking, DFT, molecular dynamics

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